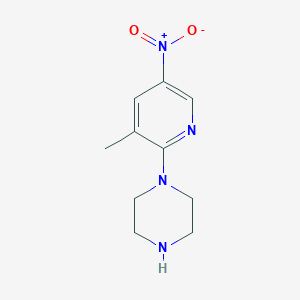

1-(3-Methyl-5-nitropyridin-2-yl)piperazine

Descripción general

Descripción

1-(3-Methyl-5-nitropyridin-2-yl)piperazine is a chemical compound belonging to the piperazine family. It is characterized by the presence of a piperazine ring substituted with a 3-methyl-5-nitropyridin-2-yl group. This compound has garnered attention due to its diverse applications in various fields, including medicinal chemistry, environmental research, and industrial processes.

Métodos De Preparación

The synthesis of 1-(3-Methyl-5-nitropyridin-2-yl)piperazine typically involves the reaction of 3-methyl-5-nitropyridine with piperazine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction parameters such as temperature, pressure, and reaction time to achieve high yields and purity .

Análisis De Reacciones Químicas

1-(3-Methyl-5-nitropyridin-2-yl)piperazine undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The methyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures

Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and nucleophiles such as amines. The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Synthesis and Structural Characteristics

The compound can be synthesized through various methods, often involving the reaction of piperazine with substituted pyridine derivatives. Its chemical structure is characterized by a piperazine ring connected to a pyridine moiety, which enhances its biological activity. The molecular formula for 1-(3-Methyl-5-nitropyridin-2-yl)piperazine is with a molecular weight of approximately 222.24 g/mol.

Enzyme Inhibition

One of the primary applications of this compound is its role as a urease inhibitor. Urease is an enzyme that facilitates the survival of pathogens like Helicobacter pylori in acidic environments, making it a target for therapeutic intervention. Studies have demonstrated that derivatives of this compound exhibit significant urease inhibition, with IC50 values lower than standard inhibitors like thiourea. For instance, certain derivatives showed IC50 values of 2.0 ± 0.73 µM and 2.24 ± 1.63 µM, indicating potent activity against urease .

Table 1: Urease Inhibition Potency of Derivatives

| Compound | IC50 (µM) | Biocompatibility |

|---|---|---|

| 5b | 2.0 ± 0.73 | Good |

| 7e | 2.24 ± 1.63 | Good |

| Thiourea | 23.2 ± 11.0 | Moderate |

Anticancer Activity

The compound has also been investigated for its anticancer properties. Research indicates that piperazine derivatives can exhibit cytotoxic effects against various cancer cell lines. For example, compounds derived from the piperazine structure have shown promising results in inhibiting the proliferation of breast cancer cells (MCF-7) and liver cancer cells (HepG2) with IC50 values ranging from 1.39 µM to 10 µM .

Table 2: Anticancer Activity Against Various Cell Lines

| Cancer Type | Compound | IC50 (µM) |

|---|---|---|

| MCF-7 (Breast) | 9g | 2 |

| HepG2 (Liver) | Compound | 1.39 |

| MDA-MB-231 | Compound | 5.027 |

Structure-Activity Relationship (SAR)

The biological activity of piperazine derivatives is influenced by their structural modifications. Substituents on the pyridine ring or the piperazine moiety can significantly alter their potency and selectivity for specific targets. For instance, introducing electron-withdrawing groups can enhance the inhibitory effects on urease and improve anticancer activity .

Case Study: Urease Inhibition

In a study focused on urease inhibition, researchers synthesized a series of pyridine-piperazine hybrids and evaluated their efficacy against H. pylori. The most active compounds were able to inhibit urease effectively while exhibiting low hemolytic activity, suggesting good biocompatibility for potential therapeutic use .

Case Study: Anticancer Properties

Another study explored the anticancer potential of piperazine derivatives against multiple human cancer cell lines, including MCF-7 and HepG2. The results indicated that certain derivatives not only inhibited cell growth but also induced apoptosis through mechanisms involving reactive oxygen species generation and cell cycle arrest .

Mecanismo De Acción

The mechanism of action of 1-(3-Methyl-5-nitropyridin-2-yl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it has been shown to inhibit urease, an enzyme involved in the hydrolysis of urea, by binding to its active site and preventing its catalytic activity. This inhibition can lead to a decrease in the production of ammonia and carbamate, which are products of urea hydrolysis .

Comparación Con Compuestos Similares

1-(3-Methyl-5-nitropyridin-2-yl)piperazine can be compared with other similar compounds, such as:

1-(3-Nitropyridin-2-yl)piperazine: Lacks the methyl group, which may affect its chemical reactivity and biological activity.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Actividad Biológica

1-(3-Methyl-5-nitropyridin-2-yl)piperazine is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a piperazine ring substituted with a 3-methyl and a 5-nitro group on a pyridine moiety, contributing to its unique pharmacological properties. The biological activity of this compound is primarily attributed to its interactions with various biological targets, including receptors and enzymes.

The molecular formula of this compound is with a molecular weight of approximately 234.25 g/mol. The presence of the nitro group significantly influences the compound's electronic properties, enhancing its biological activity.

Research indicates that this compound and its derivatives can act as inhibitors for various biological targets, particularly serotonin receptors. The nitro group enhances the compound's binding affinity to these receptors, making it a potential candidate for treating psychiatric disorders and other neurological conditions .

1. Serotonin Receptor Modulation

Studies have shown that derivatives of this compound exhibit significant binding affinity for serotonin receptors, particularly the 5-HT7 receptor. This interaction suggests potential applications in managing mood disorders and other psychiatric conditions .

2. Urease Inhibition

Another notable biological activity is the inhibition of urease, an enzyme critical for the survival of Helicobacter pylori, which is linked to gastric ulcers. Compounds derived from this compound demonstrated promising urease inhibition with IC50 values lower than standard inhibitors like thiourea .

| Compound | IC50 (µM) | Binding Energy (kcal/mol) |

|---|---|---|

| This compound derivative (5b) | 2.0 ± 0.73 | -8.0 |

| This compound derivative (7e) | 2.24 ± 1.63 | -8.1 |

| Thiourea | 23.2 ± 11.0 | -2.8 |

3. Antiviral Activity

Recent studies have explored the antiviral properties of piperazine derivatives, including those based on the pyridine structure. These compounds have shown efficacy against various viruses, suggesting their potential use in antiviral therapies .

Case Studies

Case Study: Urease Inhibition

In a study evaluating several derivatives of this compound, compounds such as 5b and 7e exhibited remarkable urease inhibition with IC50 values significantly lower than that of thiourea, indicating their potential as therapeutic agents against H. pylori infections .

Case Study: Serotonin Receptor Binding

A series of experiments assessed the binding affinity of different derivatives to serotonin receptors using radiolabeled assays. Results indicated that modifications to the piperazine structure could enhance receptor binding, supporting further development for psychiatric applications .

Propiedades

IUPAC Name |

1-(3-methyl-5-nitropyridin-2-yl)piperazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N4O2/c1-8-6-9(14(15)16)7-12-10(8)13-4-2-11-3-5-13/h6-7,11H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFLHJNIWMUZYAG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1N2CCNCC2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.